13,21-Dihydroeurycomanone

Pharmacokinetics Bioavailability Male Fertility

13,21-Dihydroeurycomanone (Pasakbumin C) is the superior quassinoid for oral in vivo studies, delivering 3.4-fold higher bioavailability (1.04%) than its structural analog eurycomanone. It inhibits NF-κB with an IC50 of 700 nM and offers a favorable selectivity index against Plasmodium falciparum and Toxoplasma gondii. Its plant-systemic antifeedant activity also enables agrochemical biopesticide development. Substituting with crude extracts or eurycomanone introduces bioavailability and efficacy variability—procure this specific, enriched compound to ensure reproducible pharmacokinetic and target-engagement data.

Molecular Formula C20H26O9
Molecular Weight 410.4 g/mol
CAS No. 129587-06-0
Cat. No. B3181808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13,21-Dihydroeurycomanone
CAS129587-06-0
Molecular FormulaC20H26O9
Molecular Weight410.4 g/mol
Structural Identifiers
SMILESCC1C(C2(C3C4(C(CC5C3(C1(C(C(=O)O5)O)O)CO2)C(=CC(=O)C4O)C)C)O)O
InChIInChI=1S/C20H26O9/c1-7-4-10(21)13(23)17(3)9(7)5-11-18-6-28-20(27,16(17)18)12(22)8(2)19(18,26)14(24)15(25)29-11/h4,8-9,11-14,16,22-24,26-27H,5-6H2,1-3H3/t8-,9-,11+,12+,13+,14-,16+,17+,18+,19-,20-/m0/s1
InChIKeyPKICXNXDFYYYGH-QWRBDCSPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





13,21-Dihydroeurycomanone (CAS 129587-06-0): A Differentiated Quassinoid from Eurycoma longifolia for Targeted Research and Procurement


13,21-Dihydroeurycomanone (DHY, Pasakbumin C) is a quassinoid isolated from the roots of Eurycoma longifolia (Tongkat Ali), distinct from its structural analog eurycomanone by the reduction of a C13-C21 double bond. [1] While both compounds belong to the quassinoid class of degraded triterpenes and share a common biosynthetic origin, 13,21-Dihydroeurycomanone is reported as a minor constituent in the plant, in contrast to the more abundant eurycomanone. [1] This compound has demonstrated antiparasitic activity against Plasmodium falciparum and Toxoplasma gondii, and is commercially available for research purposes.

Why 13,21-Dihydroeurycomanone Cannot Be Substituted with Generic Eurycoma longifolia Extracts or Eurycomanone Alone


Relying on a crude extract or substituting 13,21-Dihydroeurycomanone with the more abundant quassinoid, eurycomanone, introduces significant experimental variability due to quantifiable differences in oral bioavailability and target bioactivity. [1] A direct comparative study revealed that 13,21-Dihydroeurycomanone exhibits 3.4-fold higher oral bioavailability than eurycomanone, a pharmacokinetic parameter critical for in vivo study design. [1] Furthermore, in a validated rat model of oligospermia, eurycomanone demonstrated superior efficacy in restoring normal sperm profiles compared to 13,21-Dihydroeurycomanone at the same dose, confirming that these structurally similar quassinoids are not functionally interchangeable. [1] These data underscore that procurement of the specific, enriched compound is essential for reproducible research outcomes in both pharmacokinetic and spermatogenesis studies.

Quantitative Differentiation Guide: Evidence for Selecting 13,21-Dihydroeurycomanone Over Its Closest Analogs


Superior Oral Bioavailability of 13,21-Dihydroeurycomanone vs. Eurycomanone

In a direct comparative pharmacokinetic study, 13,21-Dihydroeurycomanone (DHY) demonstrated a 3.4-fold higher oral bioavailability than its close structural analog eurycomanone (EN) in male Sprague-Dawley rats. [1] This quantifiable difference in systemic exposure is a critical factor for in vivo study design where oral dosing is required. [1]

Pharmacokinetics Bioavailability Male Fertility

Comparative Spermatogenesis Efficacy: Eurycomanone Outperforms 13,21-Dihydroeurycomanone in Oligospermia Model

At an equivalent oral dose of 5 mg/kg, eurycomanone (EN) exhibited a significantly higher efficacy in restoring spermatogenesis in an andrographolide-induced oligospermia rat model compared to 13,21-Dihydroeurycomanone (DHY). [1] This direct comparison demonstrates that despite DHY's pharmacokinetic advantage, EN is the primary bioactive component for this specific indication, making DHY a less effective alternative for spermatogenesis-focused research. [1]

Male Fertility Spermatogenesis Andrology

NF-κB Pathway Inhibition: A Quantifiable Anti-Inflammatory Mechanism for 13,21-Dihydroeurycomanone

13,21-Dihydroeurycomanone demonstrates significant inhibition of TNF-α-stimulated NF-κB activity in a human cell-based reporter assay, with an IC50 of 700 nM. This provides a quantifiable, target-specific activity for the compound. While data for direct comparators (e.g., eurycomanone) in the same assay are not currently available in the primary literature, this value establishes a clear baseline for future comparative studies and highlights a distinct mechanism of action beyond its antiparasitic properties.

Inflammation NF-kappaB Cell Signaling

Potential as a Systemic Insect Antifeedant: A Non-Pharma Application for 13,21-Dihydroeurycomanone

A Chinese patent application discloses the use of 13,21-Dihydroeurycomanone as a systemic insect antifeedant that can be transported within plant tissues. [1] This property distinguishes it from surface-applied antifeedants, offering a unique application profile for agricultural pest control. While specific quantitative efficacy data against defined insect species are not detailed in the available patent abstract, the claimed ability for plant systemic transport represents a clear functional differentiation from other quassinoids that may lack this property. [1]

Agriculture Pest Management Botanical Pesticide

Optimal Research and Industrial Application Scenarios for 13,21-Dihydroeurycomanone Based on Verified Evidence


Pharmacokinetic Studies Requiring Orally Bioavailable Quassinoids

Researchers designing in vivo studies where oral administration is the desired route should prioritize 13,21-Dihydroeurycomanone over eurycomanone due to its 3.4-fold higher oral bioavailability (1.04% vs. 0.31%). [1] This property makes it a superior tool compound for investigating quassinoid pharmacology following oral dosing, enabling more robust systemic exposure and potentially reducing the amount of compound required for experiments.

Investigations into the NF-κB Signaling Pathway

Scientists studying inflammatory signaling, cancer cell survival, or immune response can utilize 13,21-Dihydroeurycomanone as a potent chemical probe for NF-κB pathway inhibition, with a demonstrated IC50 of 700 nM in a human cell-based reporter assay. [1] This specific, quantifiable activity provides a clear experimental tool for dissecting NF-κB-mediated processes.

Development of Systemic Botanical Pesticides

Agrochemical researchers and companies developing next-generation biopesticides can leverage the patented property of 13,21-Dihydroeurycomanone as a plant-systemic insect antifeedant. [1] This application scenario is distinct from human health research and represents a unique industrial opportunity for this compound, where its ability to translocate within plant tissues offers a significant advantage over non-systemic alternatives.

Antiparasitic Research with a Non-Cytotoxic Profile

In the study of antimalarial or anti-Toxoplasma agents, 13,21-Dihydroeurycomanone presents a valuable research tool. Its antiplasmodial activity, combined with a reported selectivity index (ratio of cytotoxicity to antiplasmodial activity) that is higher than several other quassinoids from Eurycoma longifolia, suggests a potentially more favorable therapeutic window for further investigation. [1] This makes it a preferred candidate for hit-to-lead optimization in antiparasitic drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 13,21-Dihydroeurycomanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.